molecular formula C36H37O19+ B1262293 Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Cat. No. B1262293
M. Wt: 773.7 g/mol
InChI Key: QBLJGCXJENARAY-QHVGLBQHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.

Scientific Research Applications

1. Role in Plant Pigmentation

Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) and related anthocyanins have been identified in various flowers, contributing to their pigmentation. For instance, in the blue flowers of Hyacinthus orientalis, this compound along with other acylated anthocyanins like delphinidin and petunidin derivatives have been isolated, indicating their role in the plant's distinctive coloration (Hosokawa et al., 1995). Similarly, this compound has been found in the flowers of Gentiana (Hosokawa et al., 1997) and Cichorium intybus (Nørbaek et al., 2002), highlighting its widespread occurrence in the plant kingdom.

2. Potential Health Benefits

Research has explored the health-promoting properties of Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside). A study on nasunin, an antioxidant anthocyanin found in eggplant peels, demonstrated antiangiogenic activity. Nasunin, chemically related to delphinidin derivatives, showed potential in suppressing microvessel growth, indicating its usefulness in preventing angiogenesis-related diseases (Matsubara et al., 2005). Another study on Chinese eggplant anthocyanins, including compounds similar to delphinidin derivatives, showed antioxidant activities in colon cancer cells and protection against DNA damage (Jing et al., 2015).

3. Chemical Properties and Stability

The stability and chemical properties of Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) have been a subject of research. For example, anthocyanins isolated from Ajuga reptans flowers and cell cultures, which include similar compounds, demonstrated greater stability in neutral aqueous solutions and more efficient prevention of peroxidation than other anthocyanins, suggesting potential as natural colorants (Terahara et al., 2001).

properties

Product Name

Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

Molecular Formula

C36H37O19+

Molecular Weight

773.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c37-12-24-28(44)30(46)32(48)36(54-24)53-23-11-18-21(51-34(23)15-7-19(40)27(43)20(41)8-15)9-17(39)10-22(18)52-35-33(49)31(47)29(45)25(55-35)13-50-26(42)6-3-14-1-4-16(38)5-2-14/h1-11,24-25,28-33,35-37,44-49H,12-13H2,(H4-,38,39,40,41,42,43)/p+1/t24-,25-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

QBLJGCXJENARAY-QHVGLBQHSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 2
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 3
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 4
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 5
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
Reactant of Route 6
Delphinidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

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